![molecular formula C10H16ClNO2 B2773287 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride CAS No. 1214728-62-7](/img/structure/B2773287.png)
1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1214728-62-7 . It has a molecular weight of 217.7 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-(2-methoxyethoxy)phenyl)methanamine hydrochloride . The Inchi Code is 1S/C10H15NO2.ClH/c1-12-6-7-13-10-5-3-2-4-9(10)8-11;/h2-5H,6-8,11H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Metabolism and Pharmacokinetics
Research has delved into the metabolism of related phenethylamines, providing insights into the metabolic pathways that could be relevant for 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolites, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation of the amino group (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). These findings could provide a basis for understanding the metabolism of 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride.
Antidepressant and Anxiolytic Effects
Dual 5-HT1A and 5-HT7 antagonists, sharing structural similarities with 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride, have been studied for their antidepressant and anxiolytic effects in animal models. Compounds like HBK-14 and HBK-15 showed potent activity, which suggests potential research applications of 1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride in the development of new therapeutic agents (Pytka, Partyka, Jastrzębska-Więsek, Siwek, Głuch-Lutwin, Mordyl, Kazek, Rapacz, Olczyk, Gałuszka, Blachuta, Waszkielewicz, Marona, Sapa, Filipek, & Wesołowska, 2015).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes featuring phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine ligands demonstrated significant photocytotoxicity in red light against various cell lines, showcasing potential for applications in cellular imaging and photodynamic therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Molecular Structures and Emission Properties
Research into the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione has explored its chromic effects and emission properties, contributing to the understanding of how substituents affect molecular behavior and potential applications in materials science (Galer, Korošec, Vidmar, & Šket, 2014).
Safety And Hazards
特性
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-6-7-13-10-5-3-2-4-9(10)8-11;/h2-5H,6-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFPAYRSNVTWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride | |
CAS RN |
1214728-62-7 |
Source


|
| Record name | 1-[2-(2-methoxyethoxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)
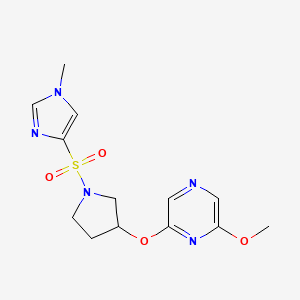
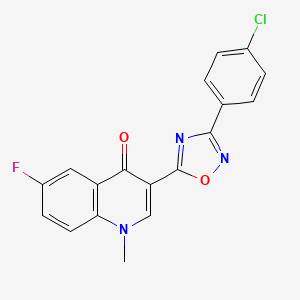
![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)
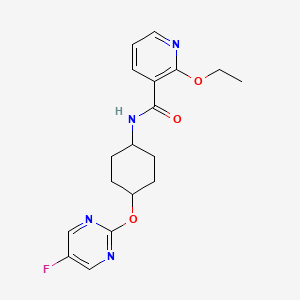
![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)
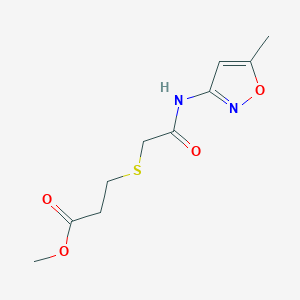

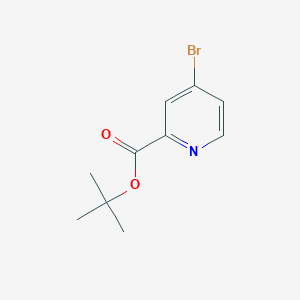
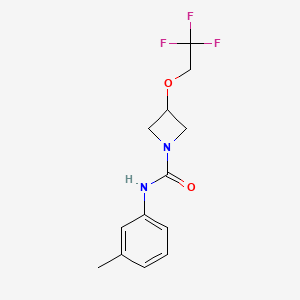
![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)